molecular formula C4H14Cl2N2O2S B3284454 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride CAS No. 78544-89-5

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride

Cat. No.: B3284454
CAS No.: 78544-89-5
M. Wt: 225.14 g/mol
InChI Key: OSBYZZFWRFEYIY-UHFFFAOYSA-N
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Description

“2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 78544-89-5 . Its molecular weight is 225.14 and its IUPAC name is 2,2’-sulfonylbis (ethan-1-amine) dihydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 226-228 degrees Celsius .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The chemical compound 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride has been utilized in various scientific research applications, demonstrating its versatility and importance in the field of chemistry. One notable application is in the development of novel and efficient magnetic nanocatalysts for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water, showcasing its role in facilitating green chemistry protocols. This research highlighted the compound's effectiveness in promoting rapid synthesis reactions, offering considerable advantages over conventional methods, including shorter reaction times and the elimination of the need for Bronsted acids (Ghasemzadeh & Akhlaghinia, 2017).

Synthesis of β-Aminoethanesulfonyl Azides

The compound has also been pivotal in the development of efficient methods for synthesizing β-aminoethanesulfonyl azides. These methods have expanded the toolkit available for chemical synthesis, allowing for the creation of a variety of protected amino acids and facilitating subsequent coupling reactions. Such advancements underscore the compound's utility in synthetic organic chemistry, enabling the construction of complex molecules with potential applications across medicinal chemistry and material science (Brouwer et al., 2006).

Advancements in Polymer Science

In the realm of polymer science, the compound has been instrumental in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. Research in this area has led to the development of amine-treated polymers with enhanced properties, such as increased thermal stability and improved antibacterial and antifungal activities. These advancements have potential applications in medical devices and drug delivery systems, showcasing the compound's impact on the development of novel materials with significant societal benefits (Aly & El-Mohdy, 2015).

Supramolecular Chemistry

Additionally, the compound has found applications in supramolecular chemistry, contributing to the understanding and development of three-dimensional framework structures. These structures have potential applications in material science, including the development of novel catalysts and adsorption materials. Research in this area highlights the compound's role in advancing the field of crystallography and materials science, leading to materials with novel properties and applications (Glidewell et al., 2000).

Biomedical Applications

Finally, the compound's derivatives have been explored for their endosomolytic properties, indicating potential applications in the delivery of therapeutic agents. Such research points to the broader biomedical applications of the compound, particularly in enhancing the efficacy and delivery of drugs, thereby contributing to the development of more effective therapeutic regimens (Ferruti et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name

2-(2-aminoethylsulfonyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYZZFWRFEYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
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2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
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2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride

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